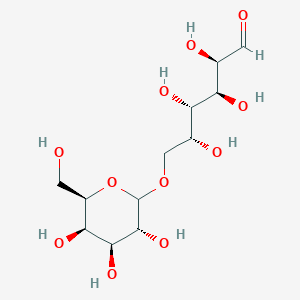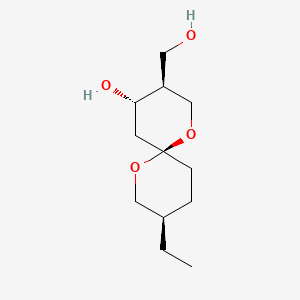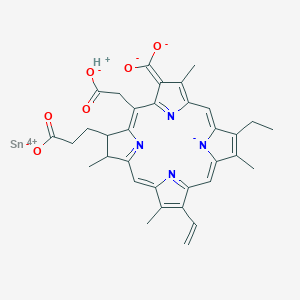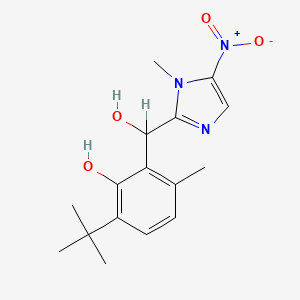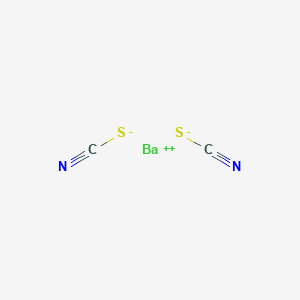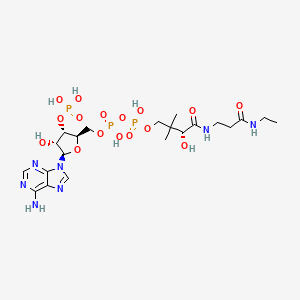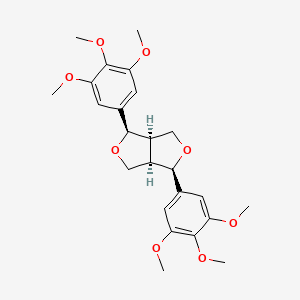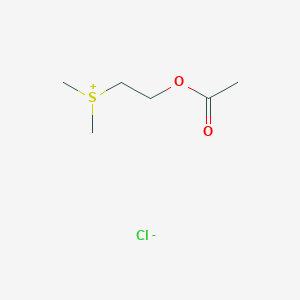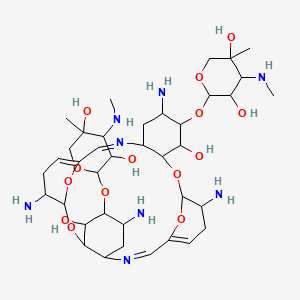
Aminoglycoside 66-40C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminoglycoside 66-40C is a natural product found in Micromonospora inyonensis with data available.
Aplicaciones Científicas De Investigación
Biomimetic Synthesis and Structural Refinement
Aminoglycoside 66-40C is a unique macrocyclic natural product synthesized biomimetically. It originates from a selective non-enzymatic macro-dimerization, a notable process in the context of its production by Micromonospora, the producer of the antibiotic sisomicin. This synthesis method established its structural complexity and origin (Hanessian & Maianti, 2010).
Structural and Kinetic Study of Self-Assembling Properties
Research on Aminoglycoside 66-40C revealed its unique property of forming a 16-membered macrocyclic bis-imine stable in aqueous solution. This self-assembly occurs from a self-selecting condensation of 6′-aldehyde monomers, demonstrating its distinctiveness among natural products (Hanessian, Maianti, Ly, & Deschênes-Simard, 2012).
Resistance Mechanisms in Bacteria
In a broader context of aminoglycosides, studies have identified resistance mechanisms in bacteria, such as the methylation of 16S rRNA by specific methyltransferases, which confer resistance to this class of antibiotics. This research is crucial for understanding bacterial resistance to aminoglycosides, including Aminoglycoside 66-40C (Galimand, Schmitt, Panvert, Desmolaize, Douthwaite, Mechulam, & Courvalin, 2011).
Development of Aminoglycoside-Based Biomaterials
Recent advancements include the development of aminoglycoside-based biomaterials for various applications. These biomaterials, constructed using aminoglycosides as building blocks, showcase potential in antibacterial and gene delivery applications. This represents a novel direction in the utilization of aminoglycosides like Aminoglycoside 66-40C (Hu, Yang, Cheng, Li, & Cheng, 2021).
Interactions with the Eukaryotic Ribosome
Another significant area of research involves the interactions of aminoglycosides with the eukaryotic ribosome. Studies have shown that aminoglycosides impact the eukaryotic translation mechanism, providing insights into their potential therapeutic applications beyond their antibacterial properties (Prokhorova, Altman, Djumagulov, Shrestha, Urzhumtsev, Ferguson, Chang, Yusupov, Blanchard, & Yusupova, 2017).
Propiedades
Número CAS |
60870-21-5 |
|---|---|
Nombre del producto |
Aminoglycoside 66-40C |
Fórmula molecular |
C38H64N8O14 |
Peso molecular |
857 g/mol |
Nombre IUPAC |
6,14,20,28-tetraamino-5,19-bis[[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy]-2,16,29,30-tetraoxa-9,23-diazapentacyclo[23.3.1.111,15.03,8.017,22]triaconta-9,11,23,25-tetraene-4,18-diol |
InChI |
InChI=1S/C38H64N8O14/c1-37(51)13-53-35(25(49)31(37)43-3)57-27-19(41)9-21-29(23(27)47)59-33-17(39)7-5-16(55-33)12-46-22-10-20(42)28(58-36-26(50)32(44-4)38(2,52)14-54-36)24(48)30(22)60-34-18(40)8-6-15(56-34)11-45-21/h5-6,11-12,17-36,43-44,47-52H,7-10,13-14,39-42H2,1-4H3 |
Clave InChI |
OKDBJIDCKFMJCC-UHFFFAOYSA-N |
SMILES |
CC1(COC(C(C1NC)O)OC2C(CC3C(C2O)OC4C(CC=C(O4)C=NC5CC(C(C(C5OC6C(CC=C(O6)C=N3)N)O)OC7C(C(C(CO7)(C)O)NC)O)N)N)N)O |
SMILES canónico |
CC1(COC(C(C1NC)O)OC2C(CC3C(C2O)OC4C(CC=C(O4)C=NC5CC(C(C(C5OC6C(CC=C(O6)C=N3)N)O)OC7C(C(C(CO7)(C)O)NC)O)N)N)N)O |
Sinónimos |
aminoglycoside 66-40C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




